![molecular formula C26H24ClF2N9O B11936968 2-Chloro-N-(2,5-difluorophenyl)-5-(((1-isopropyl-4-((5-methyl-1H-pyrazol-3-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)methyl)benzamide](/img/structure/B11936968.png)
2-Chloro-N-(2,5-difluorophenyl)-5-(((1-isopropyl-4-((5-methyl-1H-pyrazol-3-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CZS-241 is a potent, selective, and orally available inhibitor of Polo-like kinase 4 (PLK4). This compound has shown significant promise in the treatment of chronic myeloid leukemia. PLK4 is a crucial enzyme involved in cell division, making it a valuable target for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CZS-241 begins with the previously identified compound CZS-034. The process involves rational drug design strategies, focusing on tyrosine kinase receptor A selectivity and metabolic stability. The structure-activity relationship exploration led to the discovery of CZS-241, which has an inhibitory concentration (IC50) of 2.6 nM and a selectivity factor of 1054.4 over tyrosine kinase receptor A .
Industrial Production Methods: Industrial production methods for CZS-241 are still under development, as the compound is currently undergoing extensive preclinical safety evaluation. The focus is on optimizing the synthesis process to ensure high yield and purity while maintaining cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: CZS-241 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and stability .
Common Reagents and Conditions: Common reagents used in the reactions involving CZS-241 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to ensure the desired modifications are achieved without compromising the compound’s integrity .
Major Products Formed: The major products formed from the reactions involving CZS-241 are derivatives with enhanced potency and selectivity. These derivatives are tested for their efficacy in inhibiting PLK4 and their stability in biological systems .
Aplicaciones Científicas De Investigación
CZS-241 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the structure-activity relationship of PLK4 inhibitors. In biology, it is used to investigate the role of PLK4 in cell division and its potential as a therapeutic target. In medicine, CZS-241 is being explored as a treatment for chronic myeloid leukemia, with promising results in preclinical studies. In industry, the compound’s synthesis and production methods are being optimized for large-scale manufacturing .
Mecanismo De Acción
CZS-241 exerts its effects by inhibiting Polo-like kinase 4, an enzyme crucial for cell division. The compound binds to the active site of the enzyme, preventing its activity and thereby disrupting the cell cycle. This inhibition leads to the suppression of tumor progression, particularly in chronic myeloid leukemia cells .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to CZS-241 include other PLK4 inhibitors such as centrinone and CZS-034. These compounds also target PLK4 but differ in their potency, selectivity, and stability .
Uniqueness of CZS-241: CZS-241 stands out due to its high potency (IC50 = 2.6 nM) and selectivity (selectivity factor = 1054.4 over tyrosine kinase receptor A). Additionally, it has acceptable human liver microsome stability (half-life = 31.5 minutes) and high bioavailability (70.8%) in mice. These characteristics make CZS-241 a promising candidate for further development as a therapeutic agent .
Propiedades
Fórmula molecular |
C26H24ClF2N9O |
|---|---|
Peso molecular |
552.0 g/mol |
Nombre IUPAC |
2-chloro-N-(2,5-difluorophenyl)-5-[[[4-[(5-methyl-1H-pyrazol-3-yl)amino]-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-6-yl]amino]methyl]benzamide |
InChI |
InChI=1S/C26H24ClF2N9O/c1-13(2)38-24-18(12-31-38)23(33-22-8-14(3)36-37-22)34-26(35-24)30-11-15-4-6-19(27)17(9-15)25(39)32-21-10-16(28)5-7-20(21)29/h4-10,12-13H,11H2,1-3H3,(H,32,39)(H3,30,33,34,35,36,37) |
Clave InChI |
WIOVOFCYNTYNJH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC(=C(C=C4)Cl)C(=O)NC5=C(C=CC(=C5)F)F)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


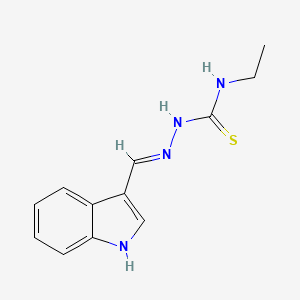


![2-bicyclo[2.2.1]hept-5-enyl 4-methylbenzenesulfonate](/img/structure/B11936906.png)
![7,8,9,10-Tetrahydrobenzo[def]chrysene-9,10-diol](/img/structure/B11936911.png)


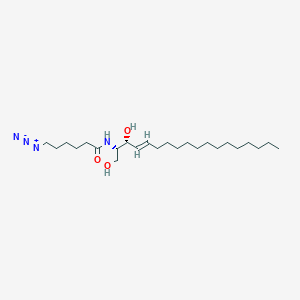
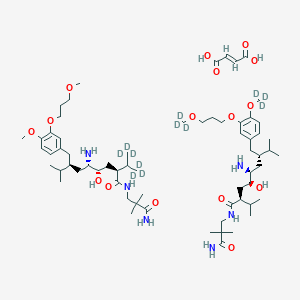
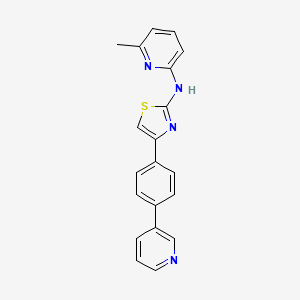
![N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-4-(trifluoromethyl)benzamide](/img/structure/B11936956.png)
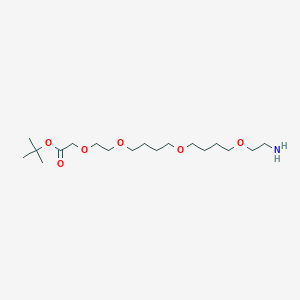

![4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxylic acid](/img/structure/B11936974.png)
